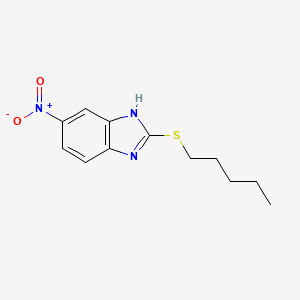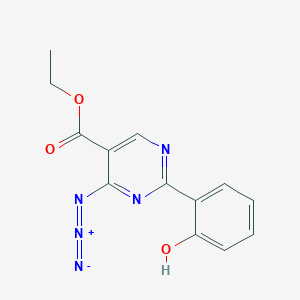![molecular formula C24H22O5 B12555356 [4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid CAS No. 185223-86-3](/img/structure/B12555356.png)
[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a dihydroxybenzhydrylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4,4’-Dihydroxybenzhydrylidene: This intermediate is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-hydroxyacetophenone under acidic conditions.
Formation of the Propyl Derivative: The next step involves the alkylation of the dihydroxybenzhydrylidene intermediate with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenoxyacetic Acid: Finally, the propyl derivative is coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxybenzhydrylidene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenoxyacetic acid moiety may interact with cellular signaling pathways, modulating various biological processes.
相似化合物的比较
Similar Compounds
4-Hydroxyphenoxyacetic Acid: Lacks the dihydroxybenzhydrylidene group, resulting in different chemical properties and biological activities.
4,4’-Dihydroxybenzophenone: Similar structure but lacks the phenoxyacetic acid moiety, leading to different reactivity and applications.
Uniqueness
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups allow for versatile applications in various scientific fields.
属性
CAS 编号 |
185223-86-3 |
|---|---|
分子式 |
C24H22O5 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
2-[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22O5/c1-2-22(16-7-13-21(14-8-16)29-15-23(27)28)24(17-3-9-19(25)10-4-17)18-5-11-20(26)12-6-18/h3-14,25-26H,2,15H2,1H3,(H,27,28) |
InChI 键 |
VGBGCLVQISVXAH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
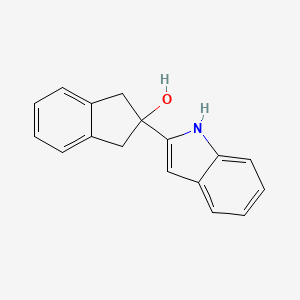
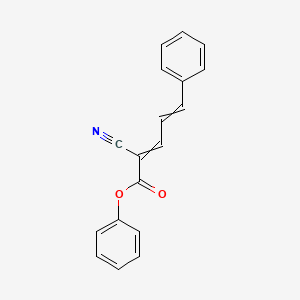
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
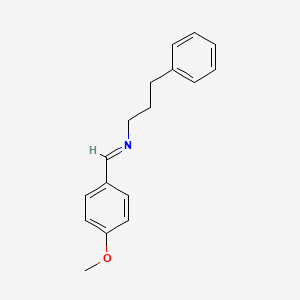
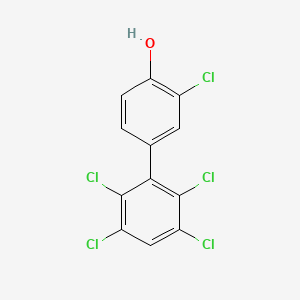
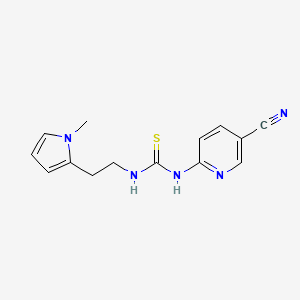
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
